molecular formula C22H22Cl2N2O4 B2705247 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 921565-51-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2705247
CAS RN: 921565-51-7
M. Wt: 449.33
InChI Key: UZCAWBNLACWXFN-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22Cl2N2O4 and its molecular weight is 449.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

One relevant study involves the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation. These compounds were identified through IR, 1H NMR, elemental analyses, and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding compound properties (P. Yu et al., 2014).

Heterocyclic Chemistry

Another study focused on the cyclisation of N-allyl-N′-arylacetamidines to produce various heterocycles, including imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. This research underscores the potential of such compounds in developing new heterocyclic compounds with various applications (M. W. Partridge & A. C. Smith, 1973).

Antiallergic and Antitumor Activity

Further research into 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to the compound , showed oral active antiallergic agents. These compounds demonstrated potent inhibitory effects on certain allergic reactions in animal models, suggesting potential for therapeutic use in allergy treatment (E. Ohshima et al., 1992). Additionally, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines, indicating potential applications in cancer research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Photophysical Properties

Research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a related heterocyclic structure, showed strong blue emission in dichloromethane. This study highlights the potential photophysical properties of similar compounds, which could be explored for applications in materials science or as fluorescent markers (Petr P. Petrovskii et al., 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4/c1-4-9-26-17-7-6-15(11-19(17)30-13-22(2,3)21(26)28)25-20(27)12-29-18-8-5-14(23)10-16(18)24/h4-8,10-11H,1,9,12-13H2,2-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCAWBNLACWXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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